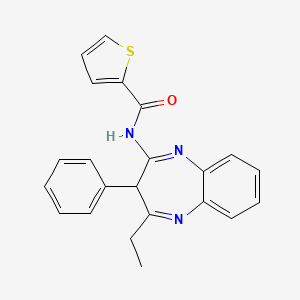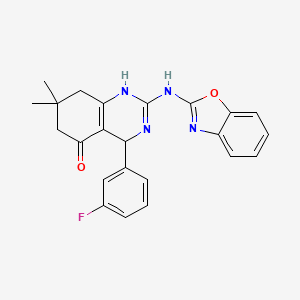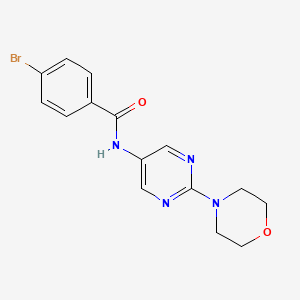![molecular formula C27H26F3N3O B11190693 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B11190693.png)
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is a complex organic compound with a unique structure that combines elements of dibenzoazepine and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone typically involves multiple steps. One common route starts with the preparation of the dibenzoazepine core, followed by the introduction of the piperazine moiety and the trifluoromethyl group. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-yl)ethanone: A simpler analog without the piperazine and trifluoromethyl groups.
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-yl)-2-(3,5-dimethyl-1-piperidinyl)ethanone: A similar compound with a different substitution pattern on the piperidine ring.
3-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-yl)-N,N-dimethyl-1-propanaminium: Another analog with a different functional group.
Uniqueness
1-(10,11-Dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for both research and industrial applications.
Properties
Molecular Formula |
C27H26F3N3O |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H26F3N3O/c28-27(29,30)22-8-5-9-23(18-22)32-16-14-31(15-17-32)19-26(34)33-24-10-3-1-6-20(24)12-13-21-7-2-4-11-25(21)33/h1-11,18H,12-17,19H2 |
InChI Key |
AVMAIJBMILQULP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3E)-3-[(4-bromophenyl)(hydroxy)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B11190618.png)

![N-[(2Z)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11190629.png)
methanone](/img/structure/B11190637.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11190645.png)

![1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190671.png)

![2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190688.png)
![Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190695.png)
![Ethyl 7-(4-hydroxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11190700.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11190701.png)
![N-Cyclohexyl-2-[2-methyl-4-oxopyrazolo[1,5-A]pyrido[3,2-E]pyrazin-5(4H)-YL]acetamide](/img/structure/B11190702.png)
